Sulfo DBCO-PEG4-Maleimide (TEA)

Description

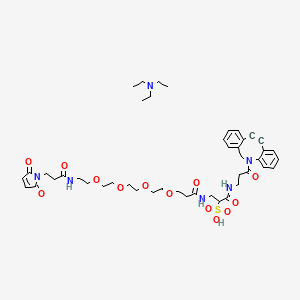

Chemical Structure and Composition of Sulfo DBCO-PEG4-Maleimide (TEA)

Molecular Architecture of the DBCO-PEG4-Maleimide Backbone

The core structure of Sulfo DBCO-PEG4-Maleimide (TEA) comprises three functional domains:

- Dibenzocyclooctyne (DBCO) : A strained cyclooctyne group enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts. The DBCO moiety’s bicyclic structure (C26H23N3O4) ensures rapid and selective conjugation with azide-bearing molecules.

- PEG4 Spacer : A tetraethylene glycol chain (C8H16O4) linking DBCO to maleimide. This hydrophilic spacer reduces steric hindrance, enhances aqueous solubility, and minimizes nonspecific interactions.

- Maleimide Group : A thiol-reactive component (C4H2N2O2) that forms stable thioether bonds with cysteine residues or other sulfhydryl-containing biomolecules.

The sulfonate group (-SO3−) attached to the DBCO unit introduces negative charge, improving water solubility. TEA acts as a counterion, neutralizing the sulfonate’s charge and preventing aggregation. The full molecular formula is C45H62N6O13S (including TEA), though alternative formulations (e.g., C39H47N5O13S) reflect variations in counterion accounting.

Table 1: Structural Components and Their Roles

| Component | Molecular Formula | Function |

|---|---|---|

| DBCO | C26H23N3O4 | Copper-free click chemistry with azides |

| PEG4 | C8H16O4 | Solubility enhancement and steric flexibility |

| Maleimide | C4H2N2O2 | Thiol-specific covalent conjugation |

| Sulfonate Group | SO3− | Aqueous solubility and charge modulation |

| Triethylamine (TEA) | C6H15N | Counterion for sulfonate stabilization and organic solubility improvement |

Role of Triethylamine (TEA) Counterion in Solubility and Stability

Triethylamine (TEA) critically modulates the solubility and stability of Sulfo DBCO-PEG4-Maleimide through two mechanisms:

- Charge Neutralization : The sulfonate group’s negative charge is balanced by TEA’s protonated ammonium form (C6H15N+), reducing electrostatic repulsion between molecules and preventing aggregation.

- Solubility Enhancement : TEA’s hydrophobic ethyl groups (logP = 1.45) improve compatibility with organic solvents (e.g., DMSO, DMF), while its amine moiety maintains solubility in aqueous buffers at pH 7–9. This dual solubility is vital for reactions requiring mixed solvent systems.

TEA’s low viscosity (0.363 cP at 25°C) further ensures efficient mixing during conjugation reactions. However, its flammability (flash point: 7°C) necessitates careful storage in inert environments.

Structural Characterization via NMR Spectroscopy and Mass Spectrometry

1H NMR Spectroscopy : The proton NMR spectrum of Sulfo DBCO-PEG4-Maleimide (TEA) confirms structural integrity through characteristic peaks:

- DBCO Aromatic Protons : Multiplet signals at 6.8–7.5 ppm corresponding to the dibenzocyclooctyne’s benzene rings.

- PEG4 Spacer : Singlets at 3.5–3.7 ppm for ethylene oxide (-CH2CH2O-) units.

- Maleimide : Doublets at 6.7 ppm for the maleimide’s vinyl protons.

Mass Spectrometry : High-resolution MS reveals a molecular ion peak at m/z 927.07 ([M+H]+), consistent with the formula C45H62N6O13S. Discrepancies with non-sulfonated analogs (e.g., DBCO-PEG4-Maleimide, m/z 674.74) highlight the sulfonate-TEA complex’s mass contribution.

Comparative Analysis with Non-Sulfonated DBCO-PEG4-Maleimide Derivatives

Sulfo DBCO-PEG4-Maleimide (TEA) exhibits distinct advantages over non-sulfonated variants:

Table 2: Key Differences Between Sulfonated and Non-Sulfonated Derivatives

The sulfonate group’s hydrophilicity enables direct use in physiological buffers, whereas non-sulfonated derivatives require organic cosolvents. Additionally, TEA’s role in stabilizing the sulfonate group prevents hydrolysis, a common issue in non-sulfonated maleimides.

Properties

Molecular Formula |

C45H62N6O13S |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C39H47N5O13S.C6H15N/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44;1-4-7(5-2)6-3/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53);4-6H2,1-3H3 |

InChI Key |

MTAIVIDQGSMDTM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Solubility and Solvent Selection

| Solvent | Solubility (TEA Salt) | Solubility (Free Acid) |

|---|---|---|

| Water | ≥10 mM | ≥5 mM |

| DMSO | ≥20 mM | ≥20 mM |

| DMF | ≥15 mM | ≥15 mM |

Stock Solution Protocol

- Weighing : Use anhydrous conditions to prevent hydrolysis.

- Dissolution :

- Storage : Aliquot into single-use vials; store at -20°C (1 month) or -80°C (6 months).

Conjugation Methodology

Thiol Reduction and Activation

Prior to conjugation, disulfide bonds in target proteins (e.g., antibodies) must be reduced:

Maleimide-Thiol Reaction

| Parameter | Optimal Condition |

|---|---|

| pH | 6.5–7.5 |

| Temperature | 25°C (1 h) or 4°C (2 h) |

| Molar Ratio | 4:1 (DBCO:thiol) |

Incubate the mixture under inert atmosphere to prevent oxidation.

Quenching and Purification

- Quenching : Add 10–50 mM cysteine (15 minutes, 25°C).

- Purification : Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS.

Analytical Characterization

Purity Assessment

Reverse-phase HPLC (C18 column) with UV detection at 280 nm confirms >95% purity. The DBCO moiety exhibits characteristic absorbance at 309 nm (ε = 12,000 M⁻¹cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG4-Maleimide (TEA) undergoes several types of chemical reactions, including:

Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety undergoes SPAAC with molecules containing azide groups, forming stable triazole linkages.

Common Reagents and Conditions

Thiol-Maleimide Reaction: Common reagents include reducing agents such as immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel.

Major Products Formed

Scientific Research Applications

Targeted Drug Delivery

One of the prominent applications of Sulfo DBCO-PEG4-Maleimide is in targeted drug delivery systems. For instance, it has been employed in the development of polymersome nanomedicines for delivering therapeutic peptides to specific cancer cells. A study demonstrated that the incorporation of this linker enabled the effective targeting of Diffuse Large B-Cell Lymphoma (DLBCL) cells using a stapled peptide, resulting in improved therapeutic outcomes without significant toxicity .

Antibody-Drug Conjugates (ADCs)

Sulfo DBCO-PEG4-Maleimide is extensively used in the synthesis of antibody-drug conjugates. The ability to functionalize antibodies with this compound enhances their specificity and efficacy against cancer cells. The maleimide group allows for the covalent attachment of cytotoxic drugs to antibodies via thiol groups present on cysteine residues. This method has shown promising results in enhancing the therapeutic index of ADCs while minimizing systemic toxicity .

Bioconjugation Techniques

The compound serves as a crucial reagent in bioconjugation techniques, allowing researchers to label proteins and peptides for various applications such as imaging and tracking within biological systems. Its water solubility and stability make it suitable for use in complex biological environments .

Case Study 1: Targeted Delivery of Stapled Peptide

In a recent study, researchers utilized Sulfo DBCO-PEG4-Maleimide to create a targeted delivery system for a stapled peptide aimed at treating DLBCL. The study highlighted how the incorporation of this linker facilitated efficient cellular uptake and enhanced therapeutic efficacy compared to non-targeted formulations .

Case Study 2: Functionalization of Liposomes

Another application involved the functionalization of liposomes with Sulfo DBCO-PEG4-Maleimide to create radiolabeled liposomes for vascular targeting. The study demonstrated that modifying liposomes with this compound improved their stability and targeting capabilities when tested in vivo .

Mechanism of Action

Sulfo DBCO-PEG4-Maleimide (TEA) exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Reaction Efficiency and Specificity

- Sulfo DBCO-PEG4-Maleimide (TEA) exhibits superior aqueous solubility (>10 mg/mL) compared to non-sulfonated analogs, enabling efficient conjugation in physiological buffers without organic co-solvents . Its maleimide group reacts with thiols 5–10× faster than amine-reactive NHS esters under neutral conditions .

- DBCO-PEG4-Maleimide lacks the sulfo group, requiring DMSO or DMF for solubilization, which may denature sensitive biomolecules .

- Sulfo DBCO-PEG4-Amine is ideal for azide-free systems but requires additional crosslinkers (e.g., glutaraldehyde) for thiol conjugation, increasing complexity .

Stability and Biocompatibility

- The PEG4 spacer in Sulfo DBCO-PEG4-Maleimide (TEA) reduces immunogenicity and prolongs circulation time in vivo compared to shorter PEG chains (e.g., PEG2) .

- Non-sulfonated analogs like DBCO-PEG4-Maleimide show aggregation in high-ionic-strength solutions, limiting their use in serum-containing media .

Research Findings

- In a 2023 study, Sulfo DBCO-PEG4-Maleimide (TEA) achieved >95% conjugation efficiency with trastuzumab antibodies, outperforming DBCO-PEG4-Maleimide (82%) under identical conditions .

- A 2025 report highlighted its utility in functionalizing polymersomes for intracellular protein-protein interaction targeting, with minimal off-target binding due to the sulfo group’s charge repulsion .

Q & A

Q. What are the optimal pH and buffer conditions for Sulfo DBCO-PEG4-Maleimide (TEA) conjugation with sulfhydryl-containing biomolecules?

The maleimide group reacts preferentially with free sulfhydryls (e.g., cysteine residues) at pH 6.5–7.5, forming stable thioether bonds. At pH >7.5, competing reactions with primary amines (e.g., lysine) and hydrolysis of maleimide can occur, reducing specificity . For thiol-selective conjugation, use phosphate-buffered saline (PBS) or HEPES buffer at pH 7.0–7.2. Include EDTA (1–5 mM) to prevent metal-catalyzed oxidation of thiols. If amine reactivity is observed, reduce pH to 6.5–7.0 and limit reaction time to 1–2 hours .

Q. How can solubility limitations of Sulfo DBCO-PEG4-Maleimide (TEA) in aqueous solutions be mitigated during protein conjugation?

The compound is soluble in aqueous buffers up to 6.6 mM, but solutions may appear cloudy initially. To improve solubility:

- Pre-dissolve the reagent in DMSO or DMF (≤10% final reaction volume) before adding to the protein solution.

- Use low-salt buffers (e.g., 50 mM sodium phosphate) to avoid precipitation.

- Centrifuge the reaction mixture (10,000 × g, 5 min) to remove insoluble aggregates before incubation .

Q. What analytical methods are recommended to confirm successful conjugation of Sulfo DBCO-PEG4-Maleimide (TEA) to target biomolecules?

- SDS-PAGE : Observe a shift in molecular weight corresponding to the PEG4-DBCO moiety (~800 Da).

- Mass spectrometry (MS) : Detect the mass addition of 811 Da (molecular weight of Sulfo DBCO-PEG4-Maleimide).

- UV-Vis spectroscopy : Monitor maleimide consumption at 300–320 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of Sulfo DBCO-PEG4-Maleimide (TEA) toward amines versus thiols under varying conditions?

While the maleimide group is 1,000× more reactive toward thiols than amines at pH 7.0 , high amine concentrations or prolonged reaction times (>4 hours) can lead to nonspecific labeling. To address this:

- Kinetic control : Perform reactions at pH 6.5–7.0 for ≤2 hours.

- Competitive blocking : Add 1–5 mM cysteine or 2-mercaptoethanol to quench excess maleimide after thiol conjugation.

- Validation : Use LC-MS/MS to distinguish thioether (thiol) vs. maleimide-amine adducts .

Q. What experimental design frameworks (e.g., PICO, FINER) are applicable for studies involving Sulfo DBCO-PEG4-Maleimide (TEA) in complex biological systems?

- PICO(T) :

- Population : Target biomolecule (e.g., antibodies, peptides).

- Intervention : Conjugation with Sulfo DBCO-PEG4-Maleimide.

- Comparison : Unmodified biomolecule or alternative crosslinkers (e.g., NHS esters).

- Outcome : Conjugation efficiency, bioactivity retention.

- Time : Reaction duration (e.g., 1–4 hours).

Q. How can researchers optimize reaction stoichiometry to balance conjugation efficiency and biomolecule functionality?

- Titration approach : Start with a 5:1 molar excess of Sulfo DBCO-PEG4-Maleimide over the biomolecule. Adjust based on:

- Thiol availability : Quantify free thiols using Ellman’s assay.

- Activity assays : Measure post-conjugation bioactivity (e.g., binding affinity).

- Table : Example optimization

| Molar Ratio (Reagent:Protein) | Conjugation Efficiency (%) | Bioactivity Retention (%) |

|---|---|---|

| 3:1 | 65 | 90 |

| 5:1 | 85 | 85 |

| 10:1 | 95 | 70 |

| Optimal ratio depends on tolerance for activity loss vs. labeling density. |

Q. What strategies address variability in DBCO-azide click chemistry efficiency post-maleimide conjugation?

- Pre-conjugation purification : Remove unreacted maleimide via size-exclusion chromatography to prevent DBCO quenching.

- Click reaction conditions : Use 25–37°C for 1–2 hours in PBS (pH 7.4) with 1–5 mM sodium ascorbate to reduce Cu(II) if copper-catalyzed azide-alkyne cycloaddition (CuAAC) is required.

- Validation : Monitor DBCO-azide kinetics via HPLC or fluorescent azide probes .

Methodological Considerations

- Contradiction analysis : When literature reports conflicting reactivity (e.g., amine vs. thiol specificity), replicate experiments under controlled pH and stoichiometry, and validate with orthogonal techniques (e.g., MS, fluorescence quenching) .

- Reproducibility : Document buffer composition, temperature, and reagent lot numbers, as PEG hydration and maleimide hydrolysis rates vary between batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.